1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone
Description
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is an acetophenone derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a cyclopropylmethoxy group at the 4-position, linked to an ethanone moiety. This compound is of interest in medicinal chemistry for its structural features, which may optimize pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYLBIDEBMCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone can be represented as follows:
- Molecular Formula : C12H13F1O2
- Molecular Weight : 220.23 g/mol
This compound features a cyclopropyl group, a fluorophenyl moiety, and an ethanone functional group, which contribute to its unique biological properties.
Target Receptors
Research indicates that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone may act as an agonist for cannabinoid receptors, particularly the CB2 receptor. This interaction suggests potential therapeutic applications in pain management and inflammation reduction.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including:
- Endocannabinoid System : Involvement in the modulation of pain and inflammatory responses.
- Cell Signaling Pathways : Potential effects on cellular signaling mechanisms that regulate gene expression and cellular metabolism.
Antiproliferative Effects
In vitro studies have demonstrated that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone exhibits significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| A549 | 12.6 |
| HepG2 | 18.5 |
| MCF-7 | 14.0 |
These results indicate its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.
Pharmacokinetics
Pharmacokinetic studies suggest that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone has favorable absorption characteristics with a good ability to cross the blood-brain barrier. This property is crucial for its potential use in treating central nervous system disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Pain Relief : A recent animal model study indicated that administration of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone resulted in significant pain relief in inflammatory models, suggesting its potential as a non-opioid analgesic.
- Cancer Research : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent.
- Neuroprotective Effects : Research has suggested neuroprotective effects in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Target Compound :
- Substituents : 3-Fluoro (electron-withdrawing), 4-cyclopropylmethoxy (electron-donating via resonance, sterically rigid).
- Impact : The fluorine atom enhances electrophilicity at the carbonyl group, while the cyclopropylmethoxy group balances solubility and steric hindrance.
- 1-(3-Cyclopropylphenyl)ethanone (): Substituents: Cyclopropyl directly attached to the phenyl ring (meta position). Impact: Lacks the methoxy linker, reducing steric bulk and electronic modulation compared to the target compound .
- 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Substituents: 3-Fluoro, 4-azepan (seven-membered amine ring). Impact: The azepan group introduces flexibility and basicity, contrasting with the rigid, non-polar cyclopropylmethoxy group in the target compound .
Physicochemical Properties
- Lipophilicity : The target’s cyclopropylmethoxy group increases logP compared to alkyl-substituted analogs () but remains lower than biphenyl derivatives () .
- Solubility: The methoxy linker may improve aqueous solubility relative to non-polar cyclopropyl-direct analogs ().
Research Findings and Implications
- Synthetic Feasibility : Methods for analogous compounds (e.g., Suzuki couplings in ) suggest modular routes to the target compound, though cyclopropylmethoxy installation may require specialized reagents .
- Activity Optimization: Structural parallels to indolyl-ethanones () imply that introducing electron-withdrawing groups (e.g., nitro) could enhance bioactivity, though this may compromise metabolic stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone typically involves:
- Starting from a hydroxy-fluorophenyl ethanone intermediate.
- Introduction of the cyclopropylmethoxy substituent via nucleophilic substitution or alkylation.
- Control of reaction conditions to ensure selective substitution at the para position relative to the ethanone group.
Key Preparation Steps
Starting Material: 1-(3-Hydroxy-4-fluorophenyl)ethanone
- This compound serves as the orthogonally protected phenyl ethanone precursor.
- The hydroxyl group at the 3-position allows for selective ether formation.
- The fluorine atom at the 4-position is retained throughout the synthesis.
Formation of the Cyclopropylmethoxy Substituent
- The cyclopropylmethoxy group is introduced by nucleophilic displacement of an appropriate alkyl halide (e.g., cyclopropylmethyl bromide) on the phenolic hydroxyl group.
- This reaction is typically carried out under basic conditions using sodium hydride or sodium methoxide as a base in an aprotic solvent such as dimethylformamide (DMF).
- The reaction temperature is controlled to optimize yield and minimize side reactions, often around room temperature to 100 °C.
Reaction Conditions and Optimization
- Alkylation is performed under mild to moderate heating to ensure complete conversion.
- The choice of base and solvent is critical for high selectivity and yield.
- Purification of the product is achieved by standard organic extraction, washing, drying, and distillation or chromatography.
Detailed Research Findings and Examples
A study focusing on related substituted phenyl ethanones with cyclopropylmethoxy groups reports the following:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 1-(3-Hydroxy-4-fluorophenyl)ethanone | Orthogonally protected intermediate |
| Alkylation | Cyclopropylmethyl bromide, NaH/NaOMe, DMF, 25-100 °C | Nucleophilic substitution to form cyclopropylmethoxy ether |
| Purification | Organic extraction, drying over MgSO4, distillation | High purity product obtained |
- The nucleophilic substitution proceeds with good yields and minimal by-products.
- The fluorine substituent remains intact, which is important for the compound's biological activity.
- The cyclopropylmethoxy group enhances the compound's pharmacokinetic properties based on structure-activity relationship studies.
Comparative Analysis with Related Compounds
The preparation of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is analogous to methods used for other substituted phenyl ethanones, such as:
- 1-(3-(cyclopentyloxy)-4-hydroxyphenyl)ethanone derivatives.
- Compounds with 2-difluoromethoxy or other alkoxy substituents introduced via similar nucleophilic substitution reactions.
This similarity allows leveraging established protocols for ether formation on phenolic substrates, ensuring reproducibility and scalability.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting Material | 1-(3-Hydroxy-4-fluorophenyl)ethanone | Commercially available or synthesized |
| Alkylating Agent | Cyclopropylmethyl bromide | Used in slight excess |
| Base | Sodium hydride (NaH) or sodium methoxide (NaOMe) | Strong base to deprotonate phenol |
| Solvent | Dimethylformamide (DMF) | Aprotic solvent facilitating nucleophilic attack |
| Temperature | 25 °C to 100 °C | Controlled to optimize reaction rate and selectivity |
| Reaction Time | Several hours (typically 2-6 hours) | Monitored by TLC or HPLC |
| Workup | Organic extraction, washing, drying over MgSO4 | Standard organic purification |
| Purification | Distillation or chromatography | To achieve >95% purity |
| Yield | Moderate to high | Typically 60-85% depending on conditions |
Notes on Industrial Applicability
- The described preparation method uses readily available reagents and mild conditions.
- The process is amenable to scale-up due to straightforward reaction steps and purification.
- The preservation of the fluorine substituent and the introduction of the cyclopropylmethoxy group are critical for the compound’s intended biological functions, often related to pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
